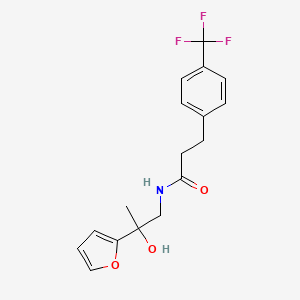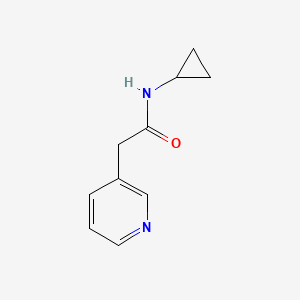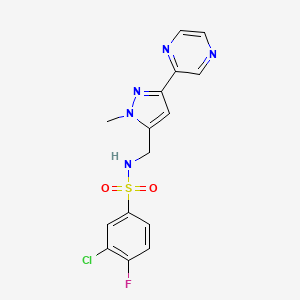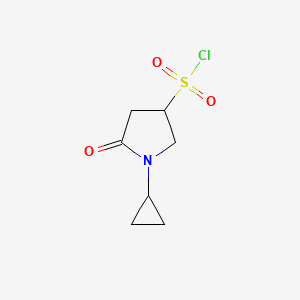![molecular formula C24H25FN2O5S B2668453 4-[(3,4-Dimethoxyphenyl)sulfonyl]-6-fluoro-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline CAS No. 1111164-75-0](/img/structure/B2668453.png)
4-[(3,4-Dimethoxyphenyl)sulfonyl]-6-fluoro-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a quinoline-based molecule . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring . It also has a sulfonyl group attached to a dimethoxyphenyl group, a fluorine atom, and a carbonyl group attached to a methylpiperidinyl group .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques
Innovative methods for synthesizing quinoline derivatives, including those similar to the compound of interest, have been explored to enhance their biological activities and applications in medicinal chemistry. Techniques such as the Friedlander synthesis have been promoted by various catalysts to efficiently produce quinolines, highlighting the importance of synthetic accessibility for further applications (Maleki, Ebrahimi, & Rezaei Seresht, 2015).
Crystal Structures
The detailed crystal structure analysis provides insights into the molecular interactions and stability of quinoline derivatives. For example, studies on pefloxacinium methanesulfonate demonstrate the quinoline ring's planarity and the stabilization of the structure through hydrogen bonds, which are critical for understanding the compound's reactivity and potential binding mechanisms (Parvez, Arayne, Sultana, & Siddiqi, 2000).
Biological Activities and Applications
Antitumor Activities
Research has identified quinoline derivatives with significant antitumor properties. The synthesis and testing of carboxamide derivatives of benzo[b][1,6]naphthyridines, for instance, showed potent cytotoxic effects against various cancer cell lines, underscoring the potential therapeutic applications of these compounds (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Fluorescent Probes
Quinoline derivatives are known for their efficient fluorescence, making them valuable in biochemistry and medicine for studying biological systems. The synthesis of multi-substituted quinoline derivatives has led to the development of blue-green fluorescent probes, indicating the compound's role in enhancing imaging techniques and molecular diagnostics (Bodke, Shankerrao, & Harishkumar, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-(3,4-dimethoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O5S/c1-15-8-10-27(11-9-15)24(28)19-14-26-20-6-4-16(25)12-18(20)23(19)33(29,30)17-5-7-21(31-2)22(13-17)32-3/h4-7,12-15H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVIRRDGZZGIPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC(=C(C=C4)OC)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxybenzenesulfonyl)-6-fluoro-3-(4-methylpiperidine-1-carbonyl)quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2668371.png)



![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2668378.png)
![N-(2-Morpholin-4-yl-2-thiophen-3-ylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2668379.png)
![N-1,3-benzodioxol-5-yl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2668381.png)
![N-(3,4-dichlorophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2668382.png)
![(2,5-Dimethylfuran-3-yl)-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2668385.png)
![(2,4-dimethylthiazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2668387.png)

![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiazole-4-carboxylate](/img/structure/B2668390.png)

